

# 2,5-Dichlorophenylhydrazine hydrochloride properties

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## Compound of Interest

Compound Name: 2,5-Dichlorophenylhydrazine

Cat. No.: B1582824

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An In-depth Technical Guide to **2,5-Dichlorophenylhydrazine** Hydrochloride for Advanced Research Applications

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with **2,5-Dichlorophenylhydrazine** hydrochloride (CAS No: 50709-35-8). It moves beyond a simple data sheet to provide field-proven insights into the compound's properties, handling, and application, emphasizing the causality behind experimental choices to ensure reproducible and reliable outcomes.

## Core Molecular Profile and Physicochemical Properties

**2,5-Dichlorophenylhydrazine** hydrochloride is a substituted hydrazine derivative widely utilized as a building block in organic synthesis, particularly for creating heterocyclic scaffolds of medicinal interest.[1][2] The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences its reactivity, stability, and physical properties compared to unsubstituted phenylhydrazine. The hydrochloride salt form enhances its thermal stability and modifies its solubility profile, making it a convenient form for storage and handling.[3]

## Key Identifiers and Properties

A summary of the core physicochemical properties for the hydrochloride salt and its corresponding free base is presented below for comparative analysis.

Property	2,5-Dichlorophenylhydrazine Hydrochloride	2,5-Dichlorophenylhydrazine (Free Base)
CAS Number	50709-35-8[4]	305-15-7[3][5]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> Cl <sub>3</sub> N <sub>2</sub> [4]	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> [3][5]
Molecular Weight	213.49 g/mol [4]	177.03 g/mol [3]
Appearance	Off-white to light yellow crystalline solid[6]	Crystalline powder[6]
Melting Point	208 °C (with decomposition)[3][4]	102-103.5 °C[3][7]
InChI Key	RQZTURFFWSJCMT-UHFFFAOYSA-N[8]	N/A

## Solubility Characteristics: A Practical Perspective

The selection of an appropriate solvent is critical for reaction setup, purification, and analytical sample preparation. The solubility of **2,5-Dichlorophenylhydrazine** is dictated by the hydrophobic dichlorophenyl moiety and the polar hydrazine group.

- **Aqueous Solubility:** The compound exhibits very limited solubility in water, a characteristic attributed to its predominantly hydrophobic nature.[3][6]
- **Organic Solvent Solubility:** It is highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Its solubility is moderate in alcohols like ethanol and methanol, and it can be dissolved in chlorinated solvents such as dichloromethane.[6] It is generally insoluble in non-polar solvents like hexane.[3]

**Application Insight:** The high solubility in DMSO makes it an ideal solvent for preparing stock solutions for high-throughput screening and for NMR analysis, as it readily dissolves the compound and its deuterated form (DMSO-d<sub>6</sub>) does not interfere with the key proton signals.

## Spectral Signature for Structural Verification

Unambiguous structural confirmation is paramount. Below are the expected spectral characteristics for this compound.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR analysis in a deuterated solvent like DMSO-d<sub>6</sub> provides definitive structural proof. The electron-withdrawing chlorine atoms create an unsymmetrical aromatic environment, leading to distinct signals for the three aromatic protons.[3]

- **Aromatic Region (δ 6.6-7.2 ppm):** Three distinct signals are expected, corresponding to the protons at the C-3, C-4, and C-6 positions of the phenyl ring.[3]
- **Hydrazine Protons (NH-NH<sub>2</sub>):** The protons of the hydrazine group are exchangeable and may appear as broad signals. Their chemical shift can be concentration and temperature-dependent.

### Protocol: <sup>1</sup>H NMR Sample Preparation (Self-Validating)

- **Mass Measurement:** Accurately weigh 5-10 mg of **2,5-Dichlorophenylhydrazine** hydrochloride.
- **Solvent Selection:** Add approximately 0.7 mL of DMSO-d<sub>6</sub>. The choice of DMSO-d<sub>6</sub> is based on its excellent solvating power for this compound.[3]
- **Dissolution:** Vortex the sample until the solid is completely dissolved. A clear, homogenous solution is indicative of proper preparation. If particulates remain, solubility may be an issue, and gentle warming can be attempted.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Analysis:** Acquire the spectrum on a 400 MHz or higher spectrometer. The resulting spectrum should be compared against a reference or predicted spectrum to confirm identity.

### Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

- N-H Stretching: Look for peaks in the 3100-3400  $\text{cm}^{-1}$  region, characteristic of the hydrazine N-H bonds.
- Aromatic C-H Stretching: Signals typically appear just above 3000  $\text{cm}^{-1}$ .
- C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600  $\text{cm}^{-1}$  region.
- C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 700-850  $\text{cm}^{-1}$ , correspond to the C-Cl bonds.

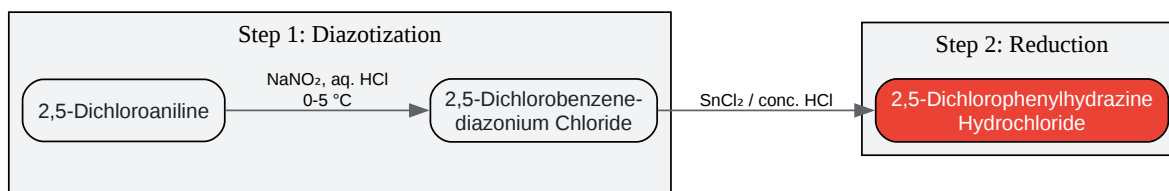
SpectraBase and the NIST Chemistry WebBook are authoritative sources for reference IR spectra.<sup>[7][9][10]</sup>

## Synthesis and Reactivity Profile

**2,5-Dichlorophenylhydrazine** hydrochloride is a versatile intermediate. Its primary reactivity stems from the nucleophilic hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds.

## Typical Synthesis Pathway

The compound is commonly synthesized from 2,5-dichloroaniline via a two-step process involving diazotization followed by reduction.<sup>[11][12]</sup> This is a robust and scalable method used widely in industrial and laboratory settings.



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Caption: General synthesis workflow for **2,5-Dichlorophenylhydrazine** hydrochloride.

## Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for synthesizing substituted phenylhydrazines.<sup>[12]</sup>

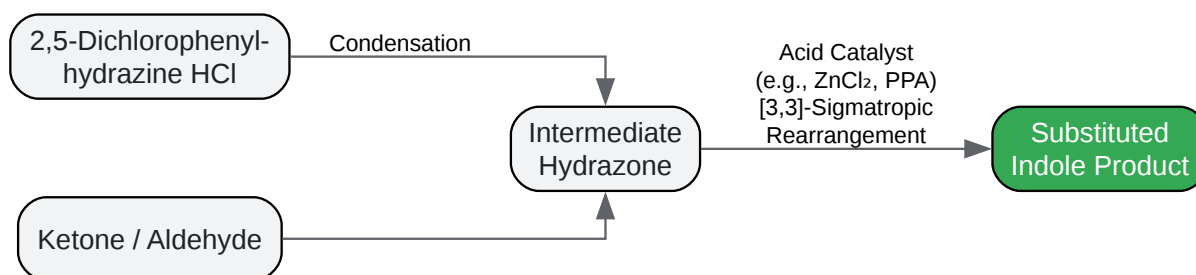
- Diazotization (Step 1):
  - Dissolve 2,5-dichloroaniline (1 equivalent) in 6 M hydrochloric acid. Cool the solution to -5 °C in an ice-salt bath. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
  - Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt is complete.
- Reduction (Step 2):
  - Prepare a solution of stannous chloride ( $\text{SnCl}_2$ ) (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
  - Add the cold diazonium salt solution dropwise to the  $\text{SnCl}_2$  solution. Causality:  $\text{SnCl}_2$  is an effective reducing agent for converting the diazonium group to a hydrazine.
  - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. A precipitate should form.
  - Collect the solid product by filtration, wash with a small amount of cold dilute HCl, and dry under vacuum. The product is typically used without further purification.

## Key Reactions in Drug Development

The primary utility of **2,5-Dichlorophenylhydrazine** lies in its ability to form heterocyclic structures.

- Hydrazone Formation: Reacts with aldehydes and ketones to form hydrazones, which are often stable intermediates for further cyclization reactions.<sup>[3]</sup>

- **Pyrazole Synthesis:** Condensation with 1,3-dicarbonyl compounds yields pyrazole derivatives, a scaffold present in numerous pharmaceuticals like the anti-inflammatory drug Celecoxib.[2]
- **Fischer Indole Synthesis:** A cornerstone reaction where it reacts with a ketone or aldehyde under acidic conditions to produce an indole ring, a privileged structure in medicinal chemistry.



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Caption: Reaction schematic for the Fischer Indole Synthesis.

## Safety, Handling, and Storage

Proper handling of **2,5-Dichlorophenylhydrazine** hydrochloride is essential due to its hazardous nature.

## Hazard Profile

- **Classification:** The hydrochloride salt is classified under GHS as causing severe skin burns and eye damage (H314). The free base is considered toxic if swallowed and causes skin and eye irritation.[13]
- **Pictogram:** The primary pictogram is "Corrosion" (GHS05).
- **Signal Word:** Danger.

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14] Ensure eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment:
  - Gloves: Wear nitrile or other chemically resistant gloves.
  - Eye Protection: Use chemical safety goggles or a face shield.[14]
  - Lab Coat: A standard lab coat is required.

## Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Protect from moisture.
- Incompatibilities: Keep away from strong oxidizing agents.

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